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Compound of Interest

Compound Name: (3-Phenoxypyridin-2-yl)methanol

Cat. No.: B8599184

Get Quote

Executive Summary
(3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a highly specialized heteroaromatic

intermediate utilized extensively in medicinal chemistry and drug discovery. Defined by the

molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol , this compound

serves as a critical building block in the synthesis of G-protein coupled receptor 120

(GPR120/FFAR4) agonists. By combining the hydrogen-bonding capability of a C2-

hydroxymethyl group with the lipophilicity of a C3-phenoxy ether, it provides a highly tunable

scaffold for developing therapeutics targeting metabolic syndrome, insulin resistance, and

chronic inflammation.

Physicochemical Profiling & Structural Logic
The structural integrity of (3-Phenoxypyridin-2-yl)methanol is defined by its central pyridine

ring, which is substituted at the ortho (C2) and meta (C3) positions. The C3-phenoxy group

imparts significant steric bulk and lipophilicity, which is crucial for binding to the hydrophobic

pockets of lipid-sensing receptors like GPR120. Conversely, the C2-hydroxymethyl group acts

as a versatile synthetic handle, readily undergoing Mitsunobu etherification or oxidation to an

aldehyde.
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Quantitative Data Summary
Property Value Structural Significance

Chemical Name
(3-Phenoxypyridin-2-

yl)methanol
Core nomenclature

CAS Registry Number 780801-27-6 Unique identifier

Molecular Formula C12H11NO2 Defines atomic composition

Molecular Weight 201.22 g/mol
Critical for stoichiometric

calculations

Exact Mass 201.0789 Da
Target for High-Resolution

Mass Spec

H-Bond Donors 1 Mediated by the -OH group

H-Bond Acceptors 3 Pyridine N, ether O, hydroxyl O

Rotatable Bonds 3
Allows conformational flexibility

for receptor binding

Analytical Characterization & Self-Validating
Protocols
To ensure the molecular weight (201.22 g/mol ) and formula (C12H11NO2) are strictly

maintained during synthesis, researchers must employ a self-validating analytical system.

Relying on a single method can lead to false positives (e.g., failing to detect unreacted

halogenated precursors).

High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization (ESI) in positive

mode, the compound must yield a protonated molecular ion

at m/z 202.086. Causality: The isotopic distribution must be analyzed to confirm the complete
absence of the

isotope peak characteristic of chlorine, validating that the precursor has been fully
dehalogenated.
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Nuclear Magnetic Resonance (NMR) Integration: In

NMR (400 MHz,

), the formula is validated by precise proton integration. The hydroxymethyl protons (

) appear as a distinct singlet or doublet near

4.6 ppm (2H). The aromatic region (

6.8–8.5 ppm) must integrate to exactly 8 protons (3 from the central pyridine ring, 5 from the
phenoxy ring). Any deviation in this 2:8 ratio indicates an incomplete reaction or structural
degradation.

Synthetic Methodology: The Catalytic
Hydrogenation Route
The most reliable and high-yielding synthesis of (3-Phenoxypyridin-2-yl)methanol involves

the catalytic hydrogenolysis of its chlorinated precursor, (6-chloro-3-phenoxypyridin-2-

yl)methanol, as detailed in1.

Step-by-Step Protocol
Reaction Setup: Dissolve (6-chloro-3-phenoxypyridin-2-yl)methanol (1.0 eq) in anhydrous

ethanol (

) at a concentration of 0.1 M.

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative

to the precursor) under an inert argon atmosphere to prevent auto-ignition.

Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas (

). Maintain the reaction under an

balloon (1 atm) and stir vigorously at room temperature for 15–20 hours.

Self-Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating when

the starting material (m/z 236/238) drops below 1% relative abundance, and the target mass

(m/z 202) plateaus.
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Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove

the Pd/C catalyst. Wash the pad with excess

. Evaporate the combined filtrate under reduced pressure to yield the pure product as a pale
yellow solid.

Expertise & Causality: Why use 10% Pd/C under mild

pressure (1 atm)? This specific combination provides precise chemoselectivity. It is active
enough to cleave the

bond (dehalogenation) but mild enough to prevent the cleavage of the diaryl ether (phenoxy)
bond or the over-reduction of the aromatic pyridine ring. This ensures the final molecular
formula remains strictly

.
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Synthetic workflow and analytical validation for (3-Phenoxypyridin-2-yl)methanol.
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Pharmacological Significance: The GPR120 (FFAR4)
Pathway
Once synthesized, (3-Phenoxypyridin-2-yl)methanol is frequently subjected to a Mitsunobu

etherification (utilizing DIAD/DEAD and triphenylphosphine) to generate complex GPR120

agonists, such as 5-(4-((3-phenoxypyridin-2-yl)methoxy)phenyl)isoxazol-3-ol.

GPR120 is a lipid-sensing receptor that dictates metabolic and inflammatory homeostasis.

Agonists derived from this compound operate via a dual-axis mechanism, as supported by 2:

Anti-Inflammatory Axis (Macrophages): Upon agonist binding, GPR120 recruits

-arrestin-2, leading to receptor internalization. This complex sequesters TAB1, effectively
inhibiting TAK1 activation. Consequently, downstream inflammatory cascades (NF-

B and TLR4 pathways) are blocked, suppressing the release of pro-inflammatory cytokines
like TNF-

and IL-6.

Insulin-Sensitizing Axis (Adipocytes): In adipose tissue, the stimulated GPR120 receptor

couples to the

protein. This triggers the PI3K/Akt signaling cascade, which promotes the translocation of
GLUT4 transporters to the cell membrane, drastically enhancing glucose uptake and
reversing insulin resistance.
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Dual pharmacological signaling pathways of GPR120 agonists in macrophages and

adipocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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